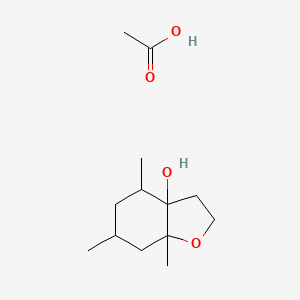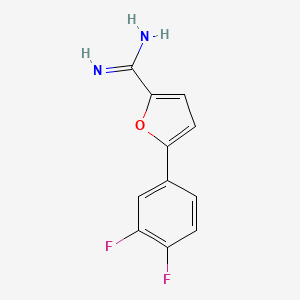
5-(3,4-Difluorophenyl)furan-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Difluorophenyl)furan-2-carboximidamide is a chemical compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a 3,4-difluorophenyl group and a carboximidamide group.
Vorbereitungsmethoden
The synthesis of 5-(3,4-Difluorophenyl)furan-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and furan-2-carboxylic acid.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with furan-2-carboxylic acid under appropriate conditions to form an intermediate compound.
Conversion to Carboximidamide: The intermediate is then treated with reagents such as ammonium chloride and a dehydrating agent to convert it into the desired carboximidamide product.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
5-(3,4-Difluorophenyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the furan ring or the phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Difluorophenyl)furan-2-carboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The furan ring and the carboximidamide group play crucial roles in its reactivity. The compound can undergo photochemical reactions involving singlet oxygen and triplet chromophoric dissolved organic matter, leading to the formation of reactive intermediates that can further react with other molecules . These interactions are essential for understanding its environmental and biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(3,4-Difluorophenyl)furan-2-carboximidamide can be compared with other furan carboxamides such as:
Fenfuram: A fungicide used in the 1980s with a similar furan ring structure but different substituents.
Boscalid: A modern fungicide with higher biological activity and a broader action spectrum.
Carboxine: Another furan carboxamide used in agriculture for its fungicidal properties.
The uniqueness of this compound lies in its specific substitution pattern with the 3,4-difluorophenyl group, which imparts distinct chemical and biological properties compared to other furan carboxamides.
Eigenschaften
CAS-Nummer |
88649-58-5 |
|---|---|
Molekularformel |
C11H8F2N2O |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
5-(3,4-difluorophenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C11H8F2N2O/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H3,14,15) |
InChI-Schlüssel |
VVGLWHXJLBYCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=N)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




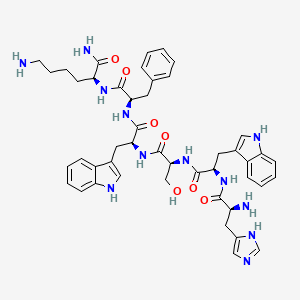
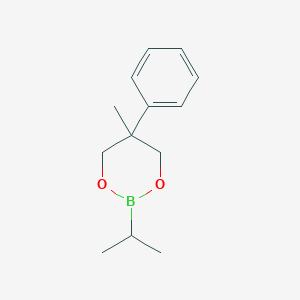
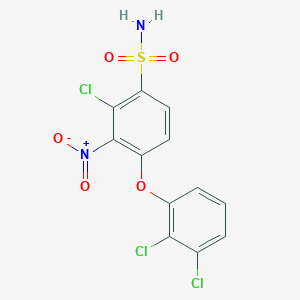
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
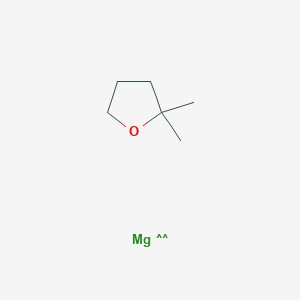

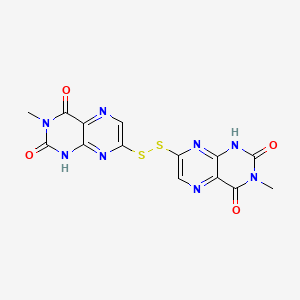
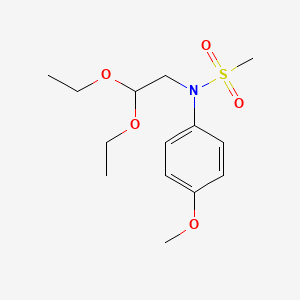
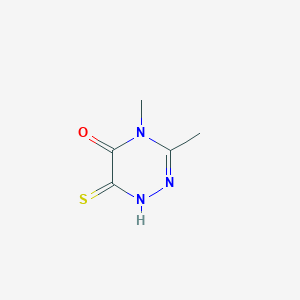
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
